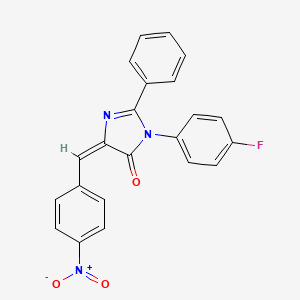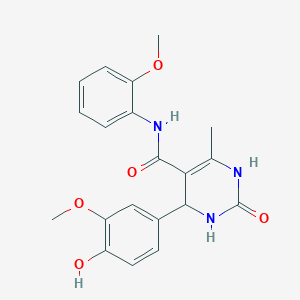![molecular formula C22H28N2O5 B5134065 N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide](/img/structure/B5134065.png)
N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a critical role in the development and function of B cells, which are important components of the immune system. TAK-659 has shown promise in preclinical studies as a potential treatment for various B cell-related diseases, including lymphoma, leukemia, and autoimmune disorders.
作用机制
N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide inhibits BTK by binding to the enzyme's active site, preventing its activation and subsequent downstream signaling. This leads to decreased activation of downstream pathways, including the PI3K/AKT and NF-κB pathways, which are critical for B cell survival and proliferation.
Biochemical and physiological effects:
The primary biochemical effect of N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide is inhibition of BTK activity and downstream signaling pathways. This leads to decreased B cell proliferation and survival, as well as decreased cytokine production. Physiologically, N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide has been shown to effectively inhibit tumor growth in animal models of lymphoma and leukemia, as well as reduce disease severity in autoimmune models.
实验室实验的优点和局限性
One advantage of N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide as a research tool is its specificity for BTK, which allows for targeted inhibition of B cell-related pathways. However, this specificity may also be a limitation, as BTK-independent pathways may still be active in certain disease contexts. Additionally, N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide's efficacy and toxicity in human patients is not yet fully understood, which may limit its clinical translation.
未来方向
There are several potential future directions for research on N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide. One area of interest is the development of combination therapies, which may enhance the efficacy of BTK inhibition in certain disease contexts. Additionally, further studies are needed to fully understand N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide's effects on B cell-related pathways and potential off-target effects. Finally, clinical trials are needed to evaluate N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide's safety and efficacy in human patients with B cell-related diseases.
合成方法
The synthesis of N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide involves several steps, starting with the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methylpiperidine to form the intermediate 3-piperidinyl-5-methoxy-2-nitrobenzamide. Reduction of the nitro group with palladium on carbon yields the amine, which is then coupled with 3,5-dimethyl-2-furoyl chloride to form the final product, N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide.
科学研究应用
N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide has been extensively studied in preclinical models of B cell-related diseases. In vitro studies have shown that N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B cells. In vivo studies in animal models have demonstrated that N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide can effectively inhibit tumor growth in lymphoma and leukemia models, as well as reduce disease severity in autoimmune models.
属性
IUPAC Name |
N-[[1-(3,5-dimethylfuran-2-carbonyl)piperidin-3-yl]methyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-14-8-15(2)29-20(14)22(26)24-7-5-6-16(13-24)12-23-21(25)17-9-18(27-3)11-19(10-17)28-4/h8-11,16H,5-7,12-13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOAFIOKBJXPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(=O)N2CCCC(C2)CNC(=O)C3=CC(=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-cyanophenoxy)methyl]benzoic acid](/img/structure/B5133996.png)
![N-[(1-{2-[4-(2-methoxyethyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5134001.png)

![2-[(3-methoxyphenoxy)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5134004.png)

![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B5134018.png)

![3-(2-chlorophenyl)-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B5134040.png)
![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5134047.png)
amine hydrochloride](/img/structure/B5134054.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B5134057.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide](/img/structure/B5134081.png)